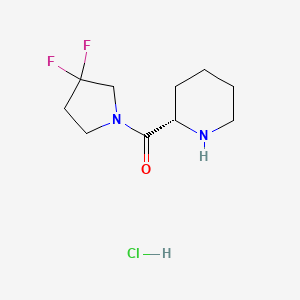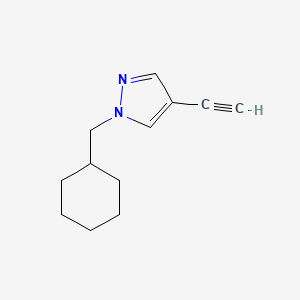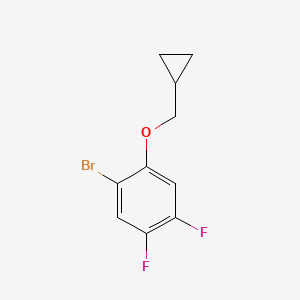
S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(3,3-ジフルオロピロリジン-1-イル)-ピペリジン-2-イルメタノン塩酸塩は、特にジペプチジルペプチダーゼIV(DPP-4)阻害剤としての医薬品化学における潜在的な用途で知られる化学化合物です。この化合物は、その強力な選択的阻害特性により注目を集めており、2型糖尿病の治療のための候補となっています。
準備方法
合成経路と反応条件
S-(3,3-ジフルオロピロリジン-1-イル)-ピペリジン-2-イルメタノン塩酸塩の合成は、ピロリジンとピペリジンの中間体の調製から始まる複数の手順を伴います。反応は一般的に以下の手順を含みます。
ピロリジン中間体の形成: ピロリジン環は、フッ素化や環化などの反応のシリーズを通じて合成されます。
ピペリジン中間体の形成: ピペリジン環は別途調製され、多くの場合、環化や官能基修飾の同様の手順が含まれます。
カップリング反応: ピロリジンとピペリジンの中間体は、適切な試薬と条件を使用して結合され、最終的な化合物を形成します。
工業生産方法
この化合物の工業生産は、収率と純度を高めるために合成経路の最適化を含む場合があります。これには、最も効率的な反応条件と触媒を特定するためのハイスループットスクリーニング方法の使用が含まれます。
化学反応の分析
反応の種類
S-(3,3-ジフルオロピロリジン-1-イル)-ピペリジン-2-イルメタノン塩酸塩は、以下を含む様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、酸化誘導体を形成することができます。
還元: 還元反応は、化合物内の官能基を変更するために使用することができます。
置換: この化合物は、特定の原子または基が他の原子または基と置換される置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)や過酸化水素(H₂O₂)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が使用されます。
置換: ハロゲン(例:塩素、臭素)や求核試薬(例:アミン、チオール)などの試薬が使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応は様々な置換された類似体を生成することができます。
科学研究への応用
S-(3,3-ジフルオロピロリジン-1-イル)-ピペリジン-2-イルメタノン塩酸塩は、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、DPP-4などの生物学的標的との相互作用について研究されています。
医学: その主な用途は、インクレチンホルモンの分解を防ぎ、インスリン分泌を促進し、血糖値を下げる、DPP-4阻害剤として、2型糖尿病の治療の開発です。
産業: この化合物は、製薬業界で、新しい薬剤や治療薬の開発に使用されています。
科学的研究の応用
S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological targets, particularly enzymes like DPP-4.
Medicine: Its primary application is in the development of treatments for type 2 diabetes, where it acts as a DPP-4 inhibitor to regulate blood glucose levels.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
作用機序
S-(3,3-ジフルオロピロリジン-1-イル)-ピペリジン-2-イルメタノン塩酸塩の作用機序は、ジペプチジルペプチダーゼIV(DPP-4)の阻害を含みます。DPP-4を阻害することで、この化合物は、インスリン分泌と血糖値の調節に重要な役割を果たすインクレチンホルモンの分解を防ぎます。この阻害は、活性なインクレチンホルモンのレベルの上昇につながり、インスリン分泌を強化し、血糖値を低下させます。
類似の化合物との比較
類似の化合物
シタグリプチン: 2型糖尿病の治療に使用される別のDPP-4阻害剤。
ビルダグリプチン: DPP-4阻害特性を持つ類似の化合物。
サクサグリプチン: 化学構造は異なるが、作用機序は類似している別のDPP-4阻害剤。
独自性
S-(3,3-ジフルオロピロリジン-1-イル)-ピペリジン-2-イルメタノン塩酸塩は、その特定の化学構造により、DPP-4阻害剤として高い選択性と効力を発揮します。フッ素化されたピロリジン環は、その安定性とバイオアベイラビリティに貢献し、治療への応用の有望な候補となっています。
類似化合物との比較
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: A similar compound with DPP-4 inhibitory properties.
Saxagliptin: Another DPP-4 inhibitor with a different chemical structure but similar mechanism of action.
Uniqueness
S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride is unique due to its specific chemical structure, which provides high selectivity and potency as a DPP-4 inhibitor. Its fluorinated pyrrolidine ring contributes to its stability and bioavailability, making it a promising candidate for therapeutic applications.
特性
分子式 |
C10H17ClF2N2O |
|---|---|
分子量 |
254.70 g/mol |
IUPAC名 |
(3,3-difluoropyrrolidin-1-yl)-[(2S)-piperidin-2-yl]methanone;hydrochloride |
InChI |
InChI=1S/C10H16F2N2O.ClH/c11-10(12)4-6-14(7-10)9(15)8-3-1-2-5-13-8;/h8,13H,1-7H2;1H/t8-;/m0./s1 |
InChIキー |
XLOOPWAQUNIBGH-QRPNPIFTSA-N |
異性体SMILES |
C1CCN[C@@H](C1)C(=O)N2CCC(C2)(F)F.Cl |
正規SMILES |
C1CCNC(C1)C(=O)N2CCC(C2)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















